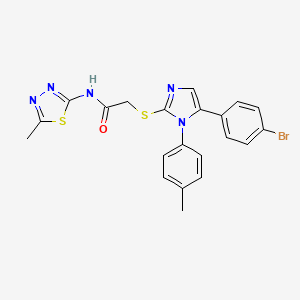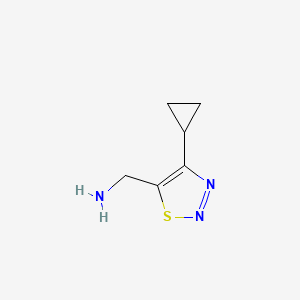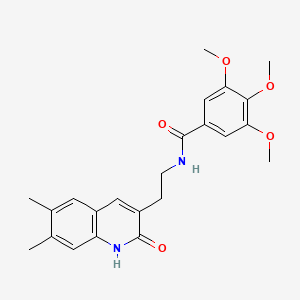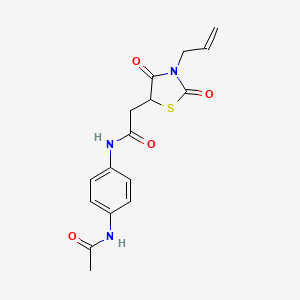
N-(4-acetamidophenyl)-2-(3-allyl-2,4-dioxothiazolidin-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(4-acetamidophenyl)-2-(3-allyl-2,4-dioxothiazolidin-5-yl)acetamide" is a derivative of thiazolidine, a heterocyclic compound containing sulfur and nitrogen. This class of compounds has been extensively studied due to their potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties .
Synthesis Analysis
The
Wissenschaftliche Forschungsanwendungen
Antioxidant and Anti-inflammatory Applications
N-(4-acetamidophenyl)-2-(3-allyl-2,4-dioxothiazolidin-5-yl)acetamide and its derivatives have been extensively researched for their antioxidant and anti-inflammatory properties. A study conducted by Koppireddi et al. (2013) synthesized a series of similar compounds, demonstrating significant antioxidant and anti-inflammatory activities in various assays, highlighting their potential therapeutic applications in managing oxidative stress and inflammation-related disorders (Koppireddi et al., 2013).
Antimicrobial and Antitumor Activities
Compounds structurally related to N-(4-acetamidophenyl)-2-(3-allyl-2,4-dioxothiazolidin-5-yl)acetamide have demonstrated promising antimicrobial and antitumor activities. Zimenkovskii et al. (2006) reported significant anti-staphylococcal activity from similar compounds, suggesting their potential as antimicrobial agents (Zimenkovskii et al., 2006). Additionally, Yurttaş et al. (2015) synthesized derivatives that exhibited considerable anticancer activity against various cancer cell lines, indicating their potential in cancer therapeutics (Yurttaş et al., 2015).
Hypoglycemic Activity
These compounds have also shown potential in the treatment of diabetes through their hypoglycemic activity. Nikaljea et al. (2012) synthesized derivatives that demonstrated significant hypoglycemic activity in an animal model, suggesting their applicability in managing blood sugar levels (Nikaljea et al., 2012).
Eigenschaften
IUPAC Name |
N-(4-acetamidophenyl)-2-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-3-8-19-15(22)13(24-16(19)23)9-14(21)18-12-6-4-11(5-7-12)17-10(2)20/h3-7,13H,1,8-9H2,2H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWCITUFVCNKRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)S2)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamidophenyl)-2-(3-allyl-2,4-dioxothiazolidin-5-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

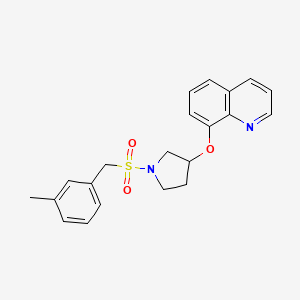
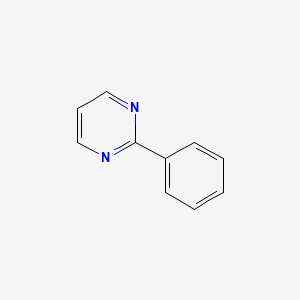
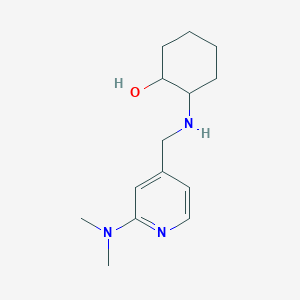
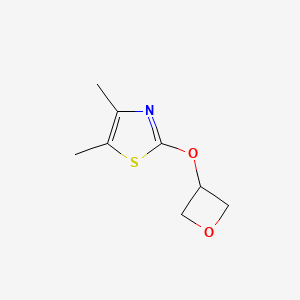
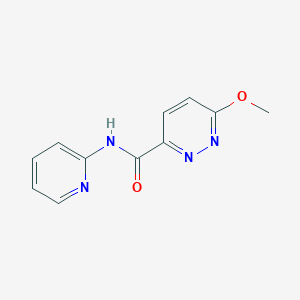
![1-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-piperidine-4-carboxylic acid](/img/structure/B3000286.png)
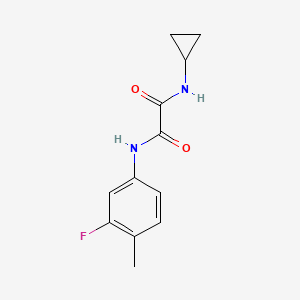

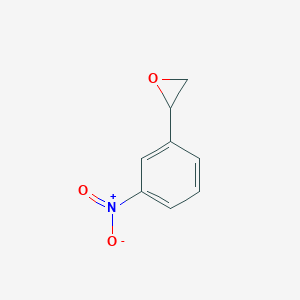
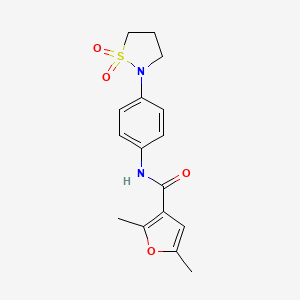
![3-Methoxyspiro[3.3]heptan-2-one](/img/structure/B3000294.png)
